An In-Depth Technical Guide to 1-Amino-3-(2,6-dimethylphenyl)guanidine Hydroiodide: Chemical Properties and Molecular Structure
An In-Depth Technical Guide to 1-Amino-3-(2,6-dimethylphenyl)guanidine Hydroiodide: Chemical Properties and Molecular Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanidine and its derivatives are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. This functional group is found in a variety of biologically active molecules, including the amino acid arginine, and has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities.[1][2] 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide is a specific derivative that combines the aminoguanidine core with a sterically hindered 2,6-dimethylphenyl substituent. This structural feature is anticipated to modulate the compound's physicochemical properties, such as its basicity, lipophilicity, and potential for intermolecular interactions, thereby influencing its biological profile. This technical guide provides a comprehensive overview of the known and predicted chemical properties and the molecular structure of 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide, offering valuable insights for researchers in drug discovery and chemical biology.
Chemical Identity and Physical Properties
| Property | Value/Prediction | Source |
| Molecular Formula (free base) | C9H14N4 | [4] |
| Monoisotopic Mass (free base) | 178.12184 Da | [4] |
| CAS Number | 68569-67-5 | [3] |
| Predicted XlogP | 0.8 | [4] |
| Physical State | Solid (predicted) | [5] |
Molecular Structure and Conformation
The molecular structure of 1-Amino-3-(2,6-dimethylphenyl)guanidine consists of a central guanidinium core, which is protonated at one of the nitrogen atoms in its hydroiodide salt form. This protonation leads to a resonance-stabilized cation, where the positive charge is delocalized over the three nitrogen atoms and the central carbon atom.[1] This delocalization contributes to the planarity of the CN3 core of the guanidinium group.[1]
The 2,6-dimethylphenyl group is attached to one of the nitrogen atoms. The two methyl groups in the ortho positions of the phenyl ring introduce significant steric hindrance, which is expected to influence the rotational freedom around the C(phenyl)-N bond. This steric constraint will likely force the phenyl ring to adopt a non-coplanar orientation with respect to the guanidinium plane to minimize steric clashes. The aminoguanidine moiety includes a terminal amino group (-NH2) attached to one of the guanidinium nitrogens, which can participate in hydrogen bonding.
Caption: 2D representation of 1-Amino-3-(2,6-dimethylphenyl)guanidinium iodide.
Spectroscopic Properties (Predicted)
While specific experimental spectra for 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide are not available, we can predict the key features based on its structure and data from analogous compounds.
¹H NMR Spectroscopy: The ¹H NMR spectrum in a solvent like DMSO-d6 is expected to show distinct signals for the different protons.
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Aromatic Protons: The protons on the 2,6-dimethylphenyl ring will appear in the aromatic region (typically δ 7.0-7.5 ppm). Due to the substitution pattern, a complex multiplet is expected.
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Methyl Protons: A sharp singlet for the six protons of the two methyl groups on the phenyl ring will be observed in the aliphatic region (around δ 2.0-2.5 ppm).
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Guanidinium and Amino Protons: The N-H protons of the guanidinium and the terminal amino group will appear as broad singlets, and their chemical shifts will be concentration and solvent dependent. These protons are exchangeable with D2O.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show characteristic signals for the different carbon atoms.
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Guanidinium Carbon: The central carbon of the guanidinium group is expected to have a chemical shift in the range of δ 155-165 ppm.
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Aromatic Carbons: Signals for the carbons of the dimethylphenyl ring will appear in the aromatic region (δ 120-140 ppm). The quaternary carbons attached to the nitrogen and methyl groups will have distinct chemical shifts.
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Methyl Carbons: The carbons of the two methyl groups will show a signal in the aliphatic region (around δ 15-25 ppm).
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the vibrational modes of the functional groups present.
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N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the stretching vibrations of the N-H bonds in the guanidinium and amino groups.
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C=N Stretching: A strong absorption band around 1600-1680 cm⁻¹ due to the C=N stretching vibration of the guanidinium group.
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Aromatic C-H and C=C Stretching: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
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C-N Stretching: Absorptions in the region of 1250-1350 cm⁻¹.
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry in the positive ion mode would be expected to show a prominent peak for the protonated molecular ion [M+H]⁺ of the free base at m/z corresponding to C9H15N4⁺.[4] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.[6]
Proposed Synthesis
A plausible and common method for the synthesis of substituted guanidines involves the reaction of an amine with a cyanamide derivative.[7] In the case of 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide, a potential synthetic route would involve the reaction of 2,6-dimethylphenylcyanamide with aminoguanidine or a protected aminoguanidine derivative, followed by treatment with hydroiodic acid. A more direct approach could be the reaction of 2,6-dimethylaniline with a suitable aminoguanidinylating agent.
A general and effective method for the synthesis of aminoguanidines is the reaction of a corresponding thiourea with hydrazine. Therefore, a plausible synthesis for the target compound could start from 2,6-dimethylaniline.
Caption: Proposed synthetic workflow for 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-(2,6-dimethylphenyl)thiourea
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To a stirred solution of 2,6-dimethylaniline (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), add thiophosgene (1.1 eq) dropwise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, carefully add an excess of aqueous ammonia to the reaction mixture and stir for an additional hour.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to obtain N-(2,6-dimethylphenyl)thiourea.
Step 2: Synthesis of 1-Amino-3-(2,6-dimethylphenyl)guanidine
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To a solution of N-(2,6-dimethylphenyl)thiourea (1.0 eq) in ethanol, add methyl iodide (1.1 eq) and reflux the mixture for 2-3 hours to form the S-methylisothiourea intermediate.
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Cool the reaction mixture and add hydrazine hydrate (1.2 eq).
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Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
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The resulting crude product, 1-Amino-3-(2,6-dimethylphenyl)guanidine, can be used in the next step without further purification or can be purified by column chromatography.
Step 3: Formation of 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide
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Dissolve the crude 1-Amino-3-(2,6-dimethylphenyl)guanidine in a minimal amount of a suitable solvent like ethanol or isopropanol.
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Cool the solution in an ice bath and add a solution of hydroiodic acid (1.0 eq) dropwise with stirring.
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A precipitate should form. Continue stirring in the ice bath for 30 minutes.
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Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide.
Potential Applications and Research Directions
Guanidine derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[8] The specific structural features of 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide, particularly the bulky dimethylphenyl group, may confer unique pharmacological properties. This compound could be investigated as:
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An inhibitor of enzymes: The guanidinium group can mimic the side chain of arginine and interact with the active sites of various enzymes.
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A ligand for receptors: The combination of the cationic guanidinium group and the hydrophobic phenyl ring could lead to interactions with specific biological receptors.
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A synthetic building block: This compound can serve as a scaffold for the synthesis of more complex molecules with potential therapeutic applications.
Further research is warranted to synthesize and characterize this compound fully and to explore its biological activity profile.
Safety and Handling
Based on the hazard classifications for N'-amino-N-(2,6-dimethylphenyl)guanidine hydroiodide, the compound is considered to have acute toxicity (oral, dermal, and inhalation), cause skin and eye irritation, and may cause respiratory irritation and drowsiness or dizziness.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide is a guanidine derivative with potential for further investigation in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in the public domain, this guide has provided a comprehensive overview of its known and predicted chemical properties, molecular structure, and a plausible synthetic route based on established chemical principles. The information presented herein serves as a valuable resource for researchers interested in exploring the chemistry and biological potential of this and related compounds.
References
-
The structures of aminoguanidine and the carboxylic acids. - ResearchGate. (n.d.). Retrieved March 17, 2026, from [Link]
-
The chemistry of aminoguanidine Derivatives – preparation, crystal structure, thermal properties, and molecular docking studies of aminoguanidinium Salts of several carboxylic Acids - ResearchGate. (2015, June 1). Retrieved March 17, 2026, from [Link]
-
A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities - Ijisrt.Com. (2023, December 15). Retrieved March 17, 2026, from [Link]
-
Synthesis, Structural Characterization, Cytotoxicity, and Protein/DNA Binding Properties of Pyridoxylidene-Aminoguanidine-Metal (Fe, Co, Zn, Cu) Complexes - MDPI. (2023, September 29). Retrieved March 17, 2026, from [Link]
-
Aminoguanidine - Wikipedia. (n.d.). Retrieved March 17, 2026, from [Link]
-
1-amino-3-(2,6-dimethylphenyl)guanidine hydroiodide (C9H14N4) - PubChemLite. (n.d.). Retrieved March 17, 2026, from [Link]
-
Synthesis and evaluation of 3-amino/guanidine substituted phenyl oxazoles as a novel class of LSD1 inhibitors with anti-prolifer - The Royal Society of Chemistry. (n.d.). Retrieved March 17, 2026, from [Link]
-
N'-amino-N-(2,6-dimethylphenyl)guanidine hydroiodide — Chemical Substance Information. (n.d.). Retrieved March 17, 2026, from [Link]
-
Inorganic Amino-Nitro-Guanidinium Derivatives - MDPI. (2012, June 18). Retrieved March 17, 2026, from [Link]
-
1-Amino-3-nitroguanidine - the NIST WebBook. (n.d.). Retrieved March 17, 2026, from [Link]
-
Guanidine - Wikipedia. (n.d.). Retrieved March 17, 2026, from [Link]
-
15 N{ 1 H} NMR spectrum of 1-amino-3-nitroguanidine (2). - ResearchGate. (n.d.). Retrieved March 17, 2026, from [Link]
- WO2009006338A1 - Analysis of amino acids in body fluid by liquid chromatography-mass spectrometry - Google Patents. (n.d.).
- WO1993019042A1 - Preparation of substituted guanidines - Google Patents. (n.d.).
-
1-Amino-3-nitroguanidine - the NIST WebBook. (n.d.). Retrieved March 17, 2026, from [Link]
-
1-Amino-3-nitroguanidine (ANQ) in High-performance Ionic Energetic Materials - Verlag der Zeitschrift für Naturforschung. (n.d.). Retrieved March 17, 2026, from [Link]
-
Guanidine | Formula, Uses, & Facts - Britannica. (2026, February 19). Retrieved March 17, 2026, from [Link]
-
One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC. (n.d.). Retrieved March 17, 2026, from [Link]
-
IR and UV Spectral Investigations of 2-Aminodiphenyldihydropyrimidines - SciSpace. (n.d.). Retrieved March 17, 2026, from [Link]
Sources
- 1. Guanidine - Wikipedia [en.wikipedia.org]
- 2. CN103588682A - Preparation method of 1, 3-diamino guanidine hydrochloride - Google Patents [patents.google.com]
- 3. nextsds.com [nextsds.com]
- 4. PubChemLite - 1-amino-3-(2,6-dimethylphenyl)guanidine hydroiodide (C9H14N4) [pubchemlite.lcsb.uni.lu]
- 5. synquestlabs.com [synquestlabs.com]
- 6. rsc.org [rsc.org]
- 7. WO1993019042A1 - Preparation of substituted guanidines - Google Patents [patents.google.com]
- 8. ijisrt.com [ijisrt.com]
